2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method involves the condensation of 5,7-dimethyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine with N-(3-methylphenyl)acetamide under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ammonium acetate (NH4OAc) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Ammonium acetate (NH4OAc), palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Industrial Applications: It may be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . This inhibition can disrupt cellular processes, leading to effects like reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds have a different arrangement of nitrogen atoms within the ring structure, resulting in distinct reactivity and applications.
Uniqueness
2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substituents, which confer particular chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-15-8-7-9-18(12-15)26-20(29)14-27-23(30)21-16(2)13-17(3)25-22(21)28(24(27)31)19-10-5-4-6-11-19/h4-13H,14H2,1-3H3,(H,26,29) |
InChI Key |
RRTHXLZNIBCHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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